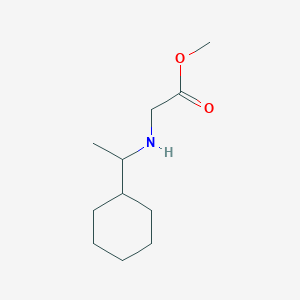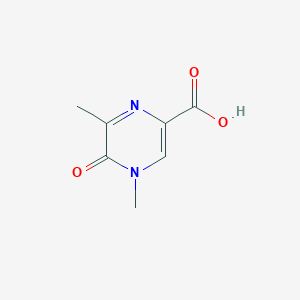
Methyl (1-cyclohexylethyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1-cyclohexylethyl)glycinate is an organic compound with the molecular formula C11H21NO2 It is a derivative of glycine, where the carboxyl group of glycine is esterified with methanol, and the amino group is substituted with a 1-cyclohexylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-cyclohexylethyl)glycinate typically involves the esterification of glycine with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
- Glycine is reacted with methanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid.
- The reaction mixture is heated under reflux to facilitate the esterification process.
- The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-cyclohexylethyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (1-cyclohexylethyl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of amino acid derivatives and their biological activities.
Industry: Utilized in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl (1-cyclohexylethyl)glycinate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release glycine, which can then participate in metabolic pathways. The cyclohexylethyl group may influence the compound’s lipophilicity and its ability to interact with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
Methyl glycinate: A simpler ester of glycine without the cyclohexylethyl group.
Ethyl glycinate: Similar to Methyl glycinate but with an ethyl ester group.
Cyclohexylamine: Contains the cyclohexyl group but lacks the glycine moiety.
Uniqueness
Methyl (1-cyclohexylethyl)glycinate is unique due to the presence of both the glycine ester and the cyclohexylethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl 2-(1-cyclohexylethylamino)acetate |
InChI |
InChI=1S/C11H21NO2/c1-9(12-8-11(13)14-2)10-6-4-3-5-7-10/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
JUXDSLHGQXLYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)NCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride](/img/structure/B13476101.png)





![1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride](/img/structure/B13476146.png)


![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)
![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13476188.png)
![tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13476189.png)


